molecular formula C17H18N4O2S2 B11021145 N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide

Cat. No.: B11021145
M. Wt: 374.5 g/mol
InChI Key: AYPNKZOQDRCBGX-UHFFFAOYSA-N
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Description

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, methyl, sulfanyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, followed by functionalization to introduce the hydroxyl and methyl groups. The sulfanyl group is then added through a nucleophilic substitution reaction. Finally, the pyridine-3-carboxamide moiety is attached via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Pyridine Carboxamides: Compounds with similar carboxamide moieties but different heterocyclic cores.

Uniqueness

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-10-11(2)25-17-14(10)16(23)20-13(21-17)9-24-7-6-19-15(22)12-4-3-5-18-8-12/h3-5,8H,6-7,9H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

AYPNKZOQDRCBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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